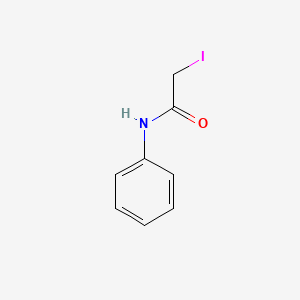

2-Iodo-N-phenylacetamide

Description

Contextual Significance of α-Haloamides as Versatile Building Blocks

α-Haloamides are recognized as exceptionally versatile building blocks in organic synthesis. Their utility stems from the presence of a reactive carbon-halogen bond, which allows for a wide array of chemical transformations. nih.gov Initially, their chemistry was explored for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov

More recently, their application has expanded significantly into the realm of carbon-carbon (C-C) cross-coupling reactions. nih.gov α-Haloamides have also proven to be excellent precursors for radical-mediated transformations, enabling the synthesis of diverse cyclic compounds through processes initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov Furthermore, they are key reactants in domino reactions and cycloadditions for generating various nitrogen-containing heterocycles, such as five-membered cyclic guanidines and α-lactams (aziridinones). rsc.orgacs.orgorganic-chemistry.org The stability of the α-carbon-halogen bond in amides, compared to other carbonyl compounds, makes them particularly suitable as latent enolate precursors in catalytic enantioselective C-C bond-forming reactions, such as the Mannich-type reaction. acs.org

Overview of N-Phenylacetamide Derivatives in Chemical Research

The N-phenylacetamide scaffold is a privileged structure in chemical and pharmaceutical research, with its derivatives exhibiting a wide range of biological activities. xisdxjxsu.asia This structural motif is a key component in numerous compounds investigated for analgesic, anti-inflammatory, and antimicrobial properties. xisdxjxsu.asiafrontiersin.org

Research has demonstrated that modifications to the phenyl ring and the acetamide (B32628) group can fine-tune the pharmacological profile of these derivatives. For instance, various substituted N-phenylacetamides have been synthesized and evaluated as potential anticancer agents and as selective ligands for receptors like the σ1 receptor. acs.orgnih.gov The design of new N-phenylacetamide derivatives is an active area of research for developing novel therapeutic agents, including anticonvulsants. nih.gov Theoretical and computational studies are also employed to understand the structure-activity relationships (SAR) and predict the properties of new N-phenylacetamide derivatives, aiding in the rational design of molecules with desired biological functions. xisdxjxsu.asiafrontiersin.org

Research Trajectories and Unexplored Dimensions Pertaining to 2-Iodo-N-phenylacetamide

This compound, as a specific member of the α-haloamide and N-phenylacetamide families, has found utility in several distinct research areas. A notable application is in the field of proteomics, where it serves as a cysteine-alkylating reagent. nih.govsonar.ch Its isotopically labeled forms (e.g., d₅-heavy form) have been synthesized to facilitate the relative quantitation of proteins by mass spectrometry, allowing for the derivatization of cysteine-containing peptides. nih.govmedchemexpress.commedchemexpress.com

In synthetic organic chemistry, N-aryl-2-iodoacetamides, including the title compound, are valuable intermediates due to their enhanced reactivity compared to their chloro-analogs. lew.ro They have been used in the synthesis of heterocyclic systems, such as in the quaternization of phthalazine (B143731) to produce 2-[N-(aryl)carbamoylmethyl]phthalazinium iodides and in the microwave-assisted synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. lew.roresearchgate.netiosrphr.org Research has also shown that α-iodo-N-arylacetamides can be converted into N-arylformamides. researchgate.net

Despite these applications, the full synthetic potential of this compound remains largely unexplored. Given the rich chemistry of α-haloamides, future research could focus on its use in photoredox-catalyzed reactions, asymmetric catalysis, and the synthesis of novel spirocyclic and heterocyclic scaffolds. nih.govrsc.org Considering the broad biological activities of N-phenylacetamide derivatives, further investigation into the potential pharmacological properties of this compound and its derivatives is a promising, yet underexplored, research dimension. xisdxjxsu.asianih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7212-28-4 | biosynth.combldpharm.comsigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C₈H₈INO | biosynth.combldpharm.comsigmaaldrich.com |

| Molecular Weight | 261.06 g/mol | biosynth.combldpharm.comfluorochem.co.uk |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uknih.gov |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Melting Point | 143 °C | biosynth.com |

| SMILES | C1=CC=C(C=C1)NC(=O)CI | biosynth.comnih.gov |

| InChIKey | YXNAWCUIZOCJNG-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNAWCUIZOCJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7212-28-4 | |

| Record name | 2-Iodo-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Iodo N Phenylacetamide

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of 2-Iodo-N-phenylacetamide is electrophilic due to the presence of the electron-withdrawing carbonyl group and the good leaving group ability of the iodide ion. This makes it a prime site for nucleophilic substitution reactions.

This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the α-carbon, leading to the displacement of the iodide ion in a single, concerted step. The reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral, although in this specific molecule it is not. The rate of these reactions is dependent on the concentration of both the this compound and the attacking nucleophile.

A notable example of SN2 transformation is the synthesis of various N-phenylacetamide derivatives containing 4-arylthiazole moieties. In these syntheses, a substituted thiourea (B124793) acts as the nucleophile, attacking the α-carbon of a 2-halo-N-phenylacetamide, which leads to the formation of a thiazole (B1198619) ring. This reaction pathway is a versatile method for the creation of complex heterocyclic structures from this compound and its analogs.

Table 1: Examples of SN2 Reaction Products from 2-Halo-N-phenylacetamide Precursors

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

| 2-Chloro-N-phenylacetamide | 1-(4-aminophenyl)-3-(4-fluorophenyl)thiourea | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide |

| 2-Chloro-N-phenylacetamide | 1-(4-aminophenyl)-3-(4-chlorophenyl)thiourea | N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide |

| 2-Chloro-N-phenylacetamide | 1-(4-aminophenyl)-3-(3-bromophenyl)thiourea | N-(4-((4-(3-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide |

Direct electrophilic substitution at the α-carbon of this compound is not a commonly observed reaction pathway. In general, electrophilic substitution reactions at the α-position of carbonyl compounds proceed through the formation of an enol or enolate intermediate. These intermediates are nucleophilic at the α-carbon and subsequently react with an electrophile.

The formation of an enol from this compound would involve the removal of an α-hydrogen. However, the presence of the iodine atom makes the remaining α-hydrogen less acidic and sterically hindered, disfavoring enol or enolate formation. Consequently, the α-carbon of this compound is electron-deficient and thus not susceptible to direct attack by electrophiles. The reactivity of this compound is dominated by nucleophilic substitution at the α-carbon and reactions involving the aromatic ring, rather than direct electrophilic attack at the α-carbon.

Electrochemical Transformations and Associated Mechanistic Insights

The carbon-iodine bond in this compound is susceptible to electrochemical reduction. Studies using techniques such as cyclic voltammetry and controlled-potential electrolysis have provided detailed insights into the reaction mechanism.

The electrochemical reduction of this compound at a carbon cathode in dimethylformamide (DMF) involves the cleavage of the carbon-iodine bond. Cyclic voltammetry experiments reveal two irreversible cathodic peaks. The first peak is attributed to a combination of a one-electron and a two-electron cleavage of the C-I bond. The second, more negative peak corresponds to a two-electron cleavage. Both processes lead to the formation of a halide ion and an organic intermediate.

The two-electron reductive cleavage of the carbon-iodine bond results in the formation of a carbanion intermediate, specifically 2-oxo-2-(phenylamino)ethan-1-ide. The presence of this carbanion has been inferred from deuterium (B1214612) labeling studies. When the electrolysis is carried out in the presence of a deuterium source like D₂O, the primary product observed is deuterated N-phenylacetamide, confirming the capture of a deuteron (B1233211) by the carbanion.

The fate of the carbanion intermediate and any radical intermediates formed during the one-electron reduction process can lead to the formation of various products. At lower concentrations (e.g., 5 mM) of this compound, the primary product of bulk electrolysis is N-phenylacetamide. This is formed by the protonation of the carbanion intermediate by residual water or other proton sources in the solvent.

However, at higher concentrations (e.g., 10 mM), in addition to N-phenylacetamide, a dimerization product, 1,4-diphenylpiperazine-2,5-dione, is also formed. The formation of this dimer suggests that the carbanion intermediate can act as a nucleophile and attack a molecule of the starting material, or that dimerization of radical intermediates may occur.

Furthermore, a side-product, 2-(dimethylamino)-N-phenylacetamide, has been identified. This product likely arises from the reaction of the carbanion intermediate with the solvent, dimethylformamide, or its impurities.

Table 2: Products of Electrochemical Reduction of this compound

| Product Name | Chemical Formula | Formation Pathway |

| N-phenylacetamide | C₈H₉NO | Protonation of the carbanion intermediate. |

| 1,4-diphenylpiperazine-2,5-dione | C₁₆H₁₄N₂O₂ | Dimerization of intermediates. |

| 2-(dimethylamino)-N-phenylacetamide | C₁₀H₁₄N₂O | Reaction of the carbanion with the solvent (DMF). |

Radical-Mediated Reactions

The C-I bond in this compound is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators, transition metals, or light. This property makes it a valuable precursor for generating α-amido radicals, which are key intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems. bbhegdecollege.com While no direct examples involving this compound are prominently documented, its structure is analogous to other α-haloamides that readily undergo such transformations. nih.gov For an ATRC reaction to occur with this compound, the N-phenyl group would need to be substituted with an unsaturated moiety, such as an alkenyl or alkynyl group, at an appropriate position to allow for intramolecular cyclization.

The general mechanism would proceed as follows:

Initiation: A radical initiator or a transition metal catalyst facilitates the homolytic cleavage of the C-I bond, generating an α-amido radical.

Cyclization: The newly formed radical undergoes an intramolecular addition to the unsaturated bond appended to the N-phenyl ring. The regioselectivity of this step (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific geometry of the substrate.

Atom Transfer: The resulting cyclized radical abstracts an iodine atom from another molecule of this compound, propagating the radical chain and forming the final cyclized product, which retains an iodine atom that can be used for further functionalization.

This strategy has been effectively employed with α-chloro amides bearing suitably located double bonds to synthesize various cyclic structures, including β- and γ-lactams. nih.gov

The α-amido radical generated from this compound can also be trapped by external radical acceptors in intermolecular coupling reactions. These reactions are fundamental for constructing more complex acyclic molecules. The process typically involves the radical adding to an electron-deficient alkene or another suitable coupling partner. nih.gov

The reaction mechanism involves the initial generation of the α-amido radical, which then adds across the double bond of an acceptor molecule (e.g., an acrylate (B77674) or acrylonitrile). The resulting radical intermediate can then be terminated through various pathways, such as hydrogen atom abstraction or further reaction, to yield the final coupled product. Iodine-mediated radical reactions often proceed through such pathways, where an initial α-iodo compound serves as the radical precursor. nih.gov

| Reaction Type | Radical Intermediate | Key Step | Potential Product Class |

| Atom Transfer Radical Cyclization | α-Amido radical | Intramolecular addition to a π-system | Heterocycles (e.g., Lactams) |

| Intermolecular Radical Coupling | α-Amido radical | Intermolecular addition to an alkene | Functionalized amides |

Organometallic Cross-Coupling Reactions

The C-I bond in this compound makes it a potential substrate for various organometallic cross-coupling reactions, which are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds.

While this compound itself acts as an electrophile in most cross-coupling reactions, its structural analog, 2-phenylacetamide (B93265), has been successfully employed as a nucleophilic partner in palladium-catalyzed amidation reactions. A notable example is the amidation of B-iodocarboranes. In these reactions, the N-H bond of the amide is coupled with the B-I bond of a carborane cage.

For instance, the reaction of 9-iodo-m-carborane with 2-phenylacetamide, using a palladium catalyst system such as Pd(dba)₂/BINAP with a sodium hydride base, yields N-(1,7-dicarba-closo-dodecaboran-9-yl)-2-phenylacetamide. This demonstrates the capability of the N-H bond within the phenylacetamide framework to participate in sophisticated organometallic transformations.

Detailed Research Findings: Palladium-Catalyzed Amidation of Iodocarboranes

| Amide Substrate | Iodocarborane | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-Phenylacetamide | 9-Iodo-m-carborane | Pd(dba)₂/BINAP/NaH | N-(1,7-dicarba-closo-dodecaboran-9-yl)-2-phenylacetamide | Good to high |

| Acetamide (B32628) | 2-Iodo-p-carborane | Pd(dba)₂/BINAP/NaH | N-(1,12-dicarba-closo-dodecaboran-2-yl)acetamide | 77% (NMR) |

The participation of this compound in Sonogashira, Suzuki, and Heck reactions is theoretically possible, as these reactions are designed to couple organohalides with various partners. However, these reactions traditionally show highest reactivity with sp²-hybridized carbon-halide bonds (aryl or vinyl halides). wikipedia.orgwikipedia.orgwikipedia.org The C(sp³)-I bond in this compound presents specific challenges and considerations.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org The use of alkyl halides like this compound is less common but conceivable. The key steps involve oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination. The reactivity order is typically I > Br > Cl, making iodo-compounds the most suitable halides. youtube.com

Suzuki Coupling: This reaction couples organoboron compounds with organohalides. libretexts.orgorganic-chemistry.org While the scope has been extended to include some alkyl halides, the reaction is most efficient for aryl and vinyl halides. wikipedia.org The key steps are oxidative addition of the C-I bond to Pd(0), transmetalation from the organoboron species, and reductive elimination. libretexts.org The electron-withdrawing nature of the adjacent amide group in this compound could influence the rate of oxidative addition.

Heck Reaction: This reaction involves the coupling of an organohalide with an alkene. wikipedia.orgorganic-chemistry.org The use of alkyl halides in the Heck reaction is less developed compared to aryl/vinyl halides due to challenges such as slower oxidative addition and potential for premature β-hydride elimination. nih.gov However, since this compound lacks β-hydrogens, the latter side reaction is not a concern, which could make it a more viable substrate for Heck-type couplings.

| Coupling Reaction | Typical Halide Substrate | Coupling Partner | Key Challenge for this compound |

| Sonogashira | Aryl/Vinyl Iodide or Bromide | Terminal Alkyne | Slower oxidative addition of C(sp³)-I bond |

| Suzuki | Aryl/Vinyl Halide or Triflate | Organoboron reagent | Slower oxidative addition, catalyst optimization |

| Heck | Aryl/Vinyl Halide or Triflate | Alkene | Slower oxidative addition of C(sp³)-I bond |

Transformations of the Amide Moiety

The N-phenylacetamide group is generally stable, but it can undergo specific transformations, primarily involving the cleavage of the amide bond.

Hydrolysis of the amide bond in N-phenylacetamide (acetanilide) and its derivatives can be achieved under acidic or basic conditions to yield aniline (B41778) and acetic acid. patsnap.com Studies on the alkaline hydrolysis of para-substituted N-phenylacetamides have shown that the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. acs.org This reaction is a fundamental transformation that cleaves the molecule into its constituent amine and carboxylic acid precursors.

The stability of the amide bond is a key feature, but under forcing conditions, it provides a route to modify the core structure of the molecule or to deprotect the aniline nitrogen. nih.gov

Hydrolytic Pathways (Acidic and Basic Conditions)

The amide linkage in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding phenylamine (aniline) and 2-iodoacetic acid or their respective salts.

Under acidic conditions , the hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. Proton transfer from the attacking water molecule to the nitrogen atom, followed by the departure of the weakly basic aniline molecule, leads to the formation of 2-iodoacetic acid. The aniline is protonated in the acidic medium to form the anilinium ion.

Reaction Scheme: Acid-Catalyzed Hydrolysis

In basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. The subsequent elimination of the phenylamide anion (C₆H₅NH⁻), a poor leaving group, is facilitated by deprotonation of the hydroxyl group in the intermediate. The phenylamide anion then abstracts a proton from the newly formed 2-iodoacetic acid to yield aniline and the 2-iodoacetate (B8585797) salt.

Reaction Scheme: Base-Catalyzed Hydrolysis

| Condition | Key Mechanistic Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to the nitrogen atom. 4. Elimination of aniline. | 2-Iodoacetic acid and Phenylammonium salt |

| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of phenylamide anion (assisted by proton transfer). 4. Acid-base reaction. | 2-Iodoacetate salt and Phenylamine |

Reduction to Amines

The amide functionality of this compound can be reduced to an amine, specifically N-(2-iodoethyl)aniline. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt. A second hydride transfer to the resulting iminium ion intermediate yields the final amine product. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides unless the carbonyl group is first activated.

Reaction Scheme: Reduction with LiAlH₄

| Reducing Agent | Reactivity with Amides | Product of this compound Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces amides to amines | N-(2-iodoethyl)aniline |

| Sodium Borohydride (NaBH₄) | Generally unreactive, requires activation | No reaction under standard conditions |

Dehydration to Nitriles

The dehydration of primary amides is a common method for the synthesis of nitriles. However, this compound is a secondary amide. The dehydration of secondary amides does not yield nitriles but can lead to the formation of isonitriles (isocyanides) under specific conditions using powerful dehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride. The mechanism involves the activation of the carbonyl oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water, facilitated by a base, leads to the formation of the isonitrile.

Proposed Reaction Scheme: Dehydration to Phenylisonitrile

Note: This is a plausible pathway, and the actual mechanism may vary depending on the specific reagents and conditions.

Rearrangement Reactions

Favorskii-Type Rearrangements

The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. chemistrysteps.com While the classical Favorskii rearrangement involves α-halo ketones, analogous rearrangements can be proposed for α-halo amides like this compound.

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. organic-chemistry.org In the case of this compound, a base would abstract the acidic proton from the α-carbon, leading to the formation of an enolate. This enolate would then undergo intramolecular nucleophilic substitution to form a highly strained cyclopropanone-like intermediate, which in this case would be an aziridinone (B14675917) (a three-membered ring containing a carbonyl group and a nitrogen atom). The attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of this intermediate, followed by ring-opening, would lead to a rearranged product. The regioselectivity of the ring-opening is typically governed by the formation of the more stable carbanion.

However, for N-substituted α-haloacetamides, the acidity of the α-protons is reduced compared to α-halo ketones, and the stability of the potential aziridinone intermediate is a critical factor. The reaction may also proceed through a quasi-Favorskii or semi-benzilic acid type rearrangement mechanism if enolization is not favorable.

Hypothetical Favorskii-Type Rearrangement of this compound

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A base removes a proton from the carbon alpha to the carbonyl group. | Enolate |

| 2. Cyclization | Intramolecular attack of the enolate on the carbon bearing the iodine atom. | Aziridinone intermediate |

| 3. Nucleophilic Attack | A nucleophile (e.g., OH⁻) attacks the carbonyl carbon of the aziridinone. | Tetrahedral intermediate |

| 4. Ring Opening | The three-membered ring opens to relieve ring strain, forming a carbanion. | Rearranged carbanion |

| 5. Protonation | The carbanion is protonated to give the final product. | Rearranged amide or carboxylic acid derivative |

It is important to note that the Favorskii-type rearrangement of N-substituted α-haloacetamides is not as commonly reported as that of α-halo ketones, and the specific outcomes can be highly dependent on the substrate structure and reaction conditions.

Derivatization and Complex Molecular Architectures Featuring the 2 Iodo N Phenylacetamide Scaffold

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in complex biological systems. For 2-iodo-N-phenylacetamide, deuterated analogues have been developed as probes for determining the pKa values of cysteine residues in proteins via mass spectrometry. nih.gov

A straightforward, one-step synthetic procedure allows for the incorporation of deuterium (B1214612) atoms into the N-phenyl ring. This is achieved by coupling iodoacetic acid with either standard aniline (B41778) or perdeuterated (d5) aniline. nih.gov This method yields N-phenyl iodoacetamide (B48618) (d0) and its deuterated counterpart, N-(phenyl-d5) iodoacetamide (d5-iodoacetanilide), respectively. These "isotope-coded" reagents can then be used in differential labeling experiments. nih.gov

In a typical application, a protein is reacted with the d0-reagent for various time points. A fully or partially modified version of the protein, labeled with the d5-reagent, is then added in a constant amount to each sample. After proteolytic digestion, the ratio of the light (d0) to heavy (d5) modified peptides is analyzed by MALDI-TOF mass spectrometry. This ratio allows for the precise quantification of the reaction progress over time and across different pH values, enabling the accurate determination of cysteine pKa values. nih.gov The synthesis of these labeled compounds is crucial for understanding the reactivity of specific amino acid residues within a protein's microenvironment.

Table 1: Isotopically Labeled this compound Analogues

| Compound Name | Isotopic Label | Synthetic Precursors | Application |

|---|---|---|---|

| N-phenyl iodoacetamide | d0 (protiated) | Iodoacetic acid, Aniline | Quantitative Mass Spectrometry (Light Standard) |

Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiazoles, Piperazines)

The incorporation of heterocyclic rings into the this compound structure is a common strategy to generate novel compounds with diverse chemical properties. The reactive iodide is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce these moieties.

Triazoles: 1,2,3-triazoles can be readily introduced by converting this compound into its corresponding azide (B81097), 2-azido-N-phenylacetamide. This is typically achieved via nucleophilic substitution with sodium azide. nih.gov The resulting azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various terminal alkynes. nih.govnih.govorganic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and modular, allowing for the synthesis of a wide array of 1,4-disubstituted-1,2,3-triazoles linked to the N-phenylacetamide core. nih.gov For instance, the reaction of 2-azido-N-phenylacetamides with (prop-2-yn-1-yloxy)benzenes in the presence of a copper catalyst provides the corresponding N-phenylacetamide-incorporated 1,2,3-triazoles. nih.gov

Thiazoles: The synthesis of thiazole-containing N-phenylacetamide derivatives often involves the Hantzsch thiazole (B1198619) synthesis. nih.gov In a relevant approach, 2-chloro-N-phenylacetamide (a close analogue of the iodo-compound) is used as a key building block. For example, a series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties was synthesized by first creating more complex thiourea (B124793) intermediates which then undergo condensation with α-halocarbonyl compounds to form the thiazole ring. mdpi.com This general strategy highlights how the haloacetyl group of a halo-N-phenylacetamide can be used to construct a thiazole ring system appended to the core structure.

Piperazines: Piperazine (B1678402) moieties can be introduced by direct N-alkylation of piperazine with this compound. nih.govmdpi.com The reaction involves a nucleophilic substitution where one of the nitrogen atoms of the piperazine ring displaces the iodide. This method is a common and effective way to synthesize N-arylpiperazines and their derivatives. nih.gov The reaction conditions can be controlled to favor mono- or di-alkylation of the piperazine ring, providing access to a variety of structures. The use of a base is often required to neutralize the hydroiodic acid formed during the reaction.

Formation of Polyfunctionalized N-Phenylacetamide Derivatives

The this compound scaffold is amenable to the creation of polyfunctionalized derivatives, where multiple distinct chemical groups are introduced to tailor the molecule's properties. The synthetic strategies used to introduce heterocyclic moieties often result in polyfunctionalized molecules.

For example, the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles via click chemistry allows for the introduction of a wide range of functional groups present on the alkyne coupling partner. nih.gov If the alkyne contains ester, ether, or other aromatic functionalities, the resulting triazole derivative will be polyfunctionalized. Similarly, the synthesis of N-phenylacetamide derivatives with 4-arylthiazole moieties introduces both the thiazole ring and the functionalities present on its aryl substituent. mdpi.com

Further functionalization can be achieved by utilizing reactive handles on the N-phenyl ring. For instance, starting with a substituted aniline (e.g., aminophenol or nitroaniline) to prepare the initial this compound derivative provides an additional site for chemical modification, either before or after derivatization at the iodo-position. This approach allows for the systematic construction of complex molecules with multiple points of diversity.

Table 2: Examples of Polyfunctionalized N-Phenylacetamide Derivatives

| Derivative Class | Key Functional Groups | Synthetic Method | Potential for Further Modification |

|---|---|---|---|

| Triazole-containing | N-phenylacetamide, 1,2,3-triazole, variable R-group from alkyne | Click Chemistry (CuAAC) | Functional groups on the alkyne R-group and the N-phenyl ring |

| Thiazole-containing | N-phenylacetamide, 4-arylthiazole | Hantzsch-type synthesis | Substituents on the thiazole's aryl group and the N-phenyl ring |

Exploration of Chalcogenide Derivatives

The synthesis of organochalcogenide compounds, particularly those containing selenium and tellurium, has been explored using halo-N-arylacetamides as starting materials. ekb.eg These methods are directly applicable to this compound for the creation of its chalcogenide derivatives.

For the synthesis of diorganoyl selenides, this compound can be reacted with sodium hydrogen selenide (B1212193) (NaHSe). ekb.eg The NaHSe is typically prepared in situ by the reduction of elemental selenium powder with a reducing agent like sodium borohydride (B1222165). The subsequent reaction proceeds via a nucleophilic substitution, where the selenide anion displaces the iodide, leading to the formation of a carbon-selenium bond. Dimerization can occur to yield bis-(N-phenylacetamide) selenide. ekb.eg

The synthesis of tellurium analogues follows a similar pathway. Reaction of this compound with disodium (B8443419) telluride (Na2Te), prepared by reducing tellurium powder, would yield the corresponding telluride derivatives. ekb.eg These reactions provide a direct route to incorporate heavier chalcogens into the N-phenylacetamide framework, opening avenues for exploring the unique chemical and electronic properties these elements impart.

Modification of the Phenyl Ring for Electronic and Steric Tuning

Systematic modification of the N-phenyl ring of this compound is a key strategy for fine-tuning the electronic and steric properties of the molecule and its subsequent derivatives. This is typically accomplished by starting the synthesis with a substituted aniline.

Steric effects can be introduced by using anilines with bulky substituents, such as tert-butyl groups, or by placing substituents at the ortho-positions of the phenyl ring. These steric modifications can influence the conformation of the molecule and its ability to interact with other chemical species. The ability to systematically alter both electronic and steric parameters is crucial for structure-activity relationship (SAR) studies in various fields of chemical research.

Applications of 2 Iodo N Phenylacetamide in Advanced Organic Synthesis

As an Alpha-Alkylating Reagent in Biomolecule Functionalization

One of the most prominent roles of 2-Iodo-N-phenylacetamide is as an α-alkylating agent, particularly for the modification of nucleophilic residues in biomolecules. This reactivity is harnessed extensively in the field of proteomics for the functionalization of peptides and proteins.

Utility in Protein Quantitation and Identification Methodologies

Beyond simply blocking cysteine residues, this compound and its isotopically labeled analogues are valuable tools for protein quantitation. nih.gov In mass spectrometry-based quantitative proteomics, reagents can be synthesized in their natural isotopic abundance ("light") form and in a stable isotope-enriched ("heavy") form. nih.gov For this compound, a deuterated d(5)-heavy version has been synthesized. nih.gov

The methodology involves taking two different protein samples (e.g., control vs. treated) and alkylating the cysteine residues of one sample with the "light" reagent and the other sample with the "heavy" reagent. The samples are then combined, digested, and analyzed by mass spectrometry. Peptides containing a cysteine residue will appear as a pair of peaks with a specific mass difference. For the d(0)-light form of this compound, alkylation increases a peptide's mass by 133 Da for each cysteine. nih.gov The corresponding deuterated version provides a known mass shift, allowing for the relative quantification of the protein by comparing the signal intensities of the light and heavy peptide pairs. nih.gov This approach enables the quantitative analysis of the entire protein sample and facilitates the identification of peptides that may contain post-translational modifications. nih.gov These reagents are suitable for various mass spectrometry techniques, including peptide mass fingerprinting and tandem mass spectrometry (MS/MS). nih.gov

As a Precursor for Diverse Organic Building Blocks

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, including biologically active scaffolds and functionalized chemical probes.

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

This compound can be utilized in the construction of molecules with potential therapeutic or diagnostic applications. For instance, it has been identified as a compound with pro-inflammatory cytokine activity and the ability to inhibit chronic viral infections by modulating cytokine production. biosynth.com The core phenylacetamide structure is a common motif in medicinal chemistry. By modifying this scaffold, new derivatives can be created. For example, related N-phenylacetamide derivatives have been synthesized and evaluated for antibacterial and antidepressant activities, demonstrating the versatility of this chemical class as a starting point for drug discovery. mdpi.comnih.gov The synthesis of such derivatives often involves the displacement of a haloacetamide precursor, similar in reactivity to this compound, with various nucleophiles to introduce chemical diversity. mdpi.com

Intermediate in the Construction of Functionalized Acetamides

The phenylacetamide core of this compound serves as a foundational structure that can be elaborated into a wide range of functionalized acetamides. Synthetic chemists can exploit the reactivity of the C-I bond to introduce different functional groups via nucleophilic substitution reactions. This strategy is employed to build libraries of compounds for screening purposes. For instance, chloro-N-phenylacetamide, a related haloacetamide, is used as a key intermediate in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising antibacterial activity. mdpi.com In these syntheses, the haloacetamide acts as an electrophilic building block that reacts with a nucleophilic partner to form the final, more complex structure. Similarly, this compound can serve as an intermediate for creating diverse molecular architectures with tailored electronic and steric properties.

Role in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)

While direct application in the total synthesis of natural products is not extensively documented, the role of this compound as a reactive intermediate is significant in the broader context of synthesizing complex pharmaceutical compounds. Chemical compounds that serve as building blocks in the manufacturing of Active Pharmaceutical Ingredients (APIs) are known as pharmaceutical intermediates. pharmanoble.com The phenylacetamide structure itself is a key component in various pharmaceuticals. nbinno.com For example, 2-phenylacetamide (B93265) is a crucial intermediate in the production of drugs like penicillin G and phenobarbital. nbinno.com By providing a reactive handle in the form of the iodo group, this compound offers a pathway to creating complex derivatives and analogues of existing drugs or to building novel molecular frameworks for new therapeutic agents. Its ability to readily react with various nucleophiles makes it a useful tool for medicinal chemists aiming to construct complex molecules that are often required for potent and selective biological activity.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 7212-28-4 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₈INO | biosynth.com |

| Molecular Weight | 261.06 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Melting Point | 143 °C | biosynth.com |

Table 2: Application in Proteomics

| Application | Reagent Form | Mass Increase per Cysteine | Purpose | Source |

| Cysteine Alkylation | d(0)-light (unlabeled) | 133 Da | Blocking disulfide bonds, Protein Identification | nih.gov |

| Protein Quantitation | d(5)-heavy (deuterated) | 138 Da (133 + 5) | Relative quantitation via mass spectrometry | nih.gov |

Exploration of Molecular-Level Interactions with Biological Targets

The unique chemical structure of this compound, featuring an electrophilic iodine atom and an acetamide (B32628) group, positions it as a candidate for interacting with various biological molecules. These interactions are fundamental to its potential therapeutic and research applications.

Investigation of Enzyme Inhibition Mechanisms (e.g., SOAT-1, Kinases)

While direct and extensive research on this compound as a potent inhibitor of sterol O-acyltransferase 1 (SOAT-1) or specific kinases is not widely documented in publicly available literature, its chemical motifs suggest a potential for such activity. SOAT-1 is a key enzyme in cellular cholesterol metabolism, converting free cholesterol into cholesteryl esters for storage. Its inhibition is a therapeutic strategy being explored for conditions like atherosclerosis and certain cancers. Inhibitors of SOAT-1 often work by competitively binding to the enzyme's active site, preventing cholesterol from accessing it.

Kinases, a large family of enzymes that catalyze the phosphorylation of substrates, are crucial in cell signaling pathways. The development of kinase inhibitors is a major focus in pharmacology, particularly for cancer therapy. Many kinase inhibitors form covalent bonds with cysteine residues in the enzyme's active site. The iodoacetamide (B48618) functional group is a known alkylating agent that can react with nucleophilic residues like cysteine, suggesting a possible mechanism by which this compound could act as an irreversible kinase inhibitor.

Further research is necessary to fully elucidate and characterize the specific interactions and inhibitory potential of this compound against SOAT-1 and various kinases.

Mechanistic Studies of Anti-Inflammatory or Anti-Microbial Action at a Biochemical Level

The potential anti-inflammatory and antimicrobial properties of this compound are areas of growing interest, though detailed biochemical mechanisms are still under investigation. Generally, anti-inflammatory agents can exert their effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways.

Antimicrobial compounds function through several primary mechanisms. These include:

Inhibition of cell wall synthesis: Weakening the bacterial cell wall, leading to lysis.

Alteration of plasma membrane integrity: Causing leakage of essential cellular components.

Disruption of protein synthesis: Binding to ribosomes and inhibiting peptide chain elongation.

Inhibition of nucleic acid synthesis: Interfering with DNA replication or transcription.

The reactivity of the iodoacetamide group suggests that this compound could potentially exert antimicrobial effects by alkylating key enzymes or proteins within microbial cells, thereby disrupting their essential functions. However, specific studies detailing these biochemical pathways for this particular compound are limited.

Potential in Radiolabeling Strategies for Research Probes

The presence of an iodine atom in this compound makes it a prime candidate for radiolabeling, a technique crucial for developing probes used in various research and diagnostic imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Radioiodination involves replacing the stable iodine atom with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I.

Several methods are available for the synthesis of radioiodinated compounds. The choice of method often depends on the specific precursor and the desired radiolabeled product.

| Radioiodination Method | Description | Typical Conditions | Reference |

| Isotopic Exchange | Direct replacement of a stable iodine atom with a radioiodine isotope. | High temperature, often in the presence of copper salts to facilitate the exchange. | |

| Electrophilic Iodination | An oxidizing agent is used to generate an electrophilic radioiodine species (e.g., I⁺) which then reacts with an activated aromatic precursor. | Use of oxidizing agents like Iodogen™ or N-chlorosuccinimide. | |

| Nucleophilic Substitution | A radioiodide anion displaces a leaving group on the precursor molecule. | Finkelstein-type conditions. | |

| Copper-Mediated Iodination | Copper(I) or Copper(II) catalysts are used to facilitate the radioiodination of precursors like boronic acids or stannanes. | Room temperature to moderate heating. |

The application of these techniques to a suitable precursor could yield radiolabeled this compound. This radiotracer could then be used in preclinical studies to investigate its biodistribution, target engagement, and pharmacokinetics, providing valuable insights into its biological behavior. The synthesis of other radioiodinated amino acids, such as 2-iodo-L-phenylalanine, has demonstrated the feasibility and utility of such approaches for tumor imaging.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 2 Iodo N Phenylacetamide

Electrochemical Techniques for Reactivity Profiling (e.g., Cyclic Voltammetry, Controlled-Potential Electrolysis)

Electrochemical methods are powerful tools for probing the redox behavior of molecules, offering insights into their reaction mechanisms. For 2-Iodo-N-phenylacetamide, these techniques are particularly useful for understanding the cleavage of the carbon-iodine bond.

Cyclic Voltammetry (CV) is employed to study the reduction of this compound. In a typical experiment, a voltage is swept between two points and the resulting current is measured. Mechanistic analysis of this compound at carbon cathodes in dimethylformamide shows that the compound undergoes an electrochemical reduction process. This process involves the transfer of electrons to the molecule, leading to the cleavage of the C-I bond. The primary product of this reduction is N-phenylacetamide, with the iodide ion being released.

Controlled-Potential Electrolysis (CPE) , also known as bulk electrolysis, confirms the number of electrons involved in the reduction. nih.gov By holding the electrode at a constant potential where the reduction occurs and measuring the total charge (coulombs) passed over time, the number of electrons transferred per molecule can be determined. nih.gov For this compound, CPE confirms that the conversion to N-phenylacetamide is a two-electron process, supporting the mechanism proposed from cyclic voltammetry studies. nih.govnih.gov

Mass Spectrometry Techniques in Mechanistic and Application Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of molecules. High-resolution and tandem mass spectrometry techniques are particularly valuable in detailed mechanistic and applied studies involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of elemental compositions. The monoisotopic mass of this compound is 260.96506 Da. nih.gov In mechanistic studies, such as the electrochemical reduction described above, HRMS can be used to unequivocally identify the reaction products. For instance, the product of the reduction, N-phenylacetamide, has a theoretical monoisotopic mass of 135.06841 Da. By analyzing the reaction mixture with HRMS, the presence of a compound with this exact mass would confirm its formation, thereby validating the proposed reaction mechanism.

The table below shows predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 261.97234 |

| [M+Na]⁺ | 283.95428 |

| [M-H]⁻ | 259.95778 |

| [M+NH₄]⁺ | 278.99888 |

| [M+K]⁺ | 299.92822 |

Tandem Mass Spectrometry (MS/MS) for Peptide Derivatization Analysis

This compound, as an alkylating agent, is expected to react with nucleophilic residues in peptides and proteins, most notably the thiol group of cysteine. This derivatization is a key strategy in proteomics for identifying and quantifying cysteine-containing peptides.

In this application, a protein sample is typically digested into smaller peptides, which are then treated with this compound. The compound will covalently attach to cysteine residues, resulting in a specific mass increase of 134.05276 Da (the mass of the C₈H₈NO group).

Tandem Mass Spectrometry (MS/MS) is then used to analyze these modified peptides. chemicalbook.com In an MS/MS experiment, a specific derivatized peptide ion is selected and fragmented. The resulting fragment ions provide sequence information. The presence of the modification can be confirmed by observing a mass shift in the fragment ions containing the modified cysteine residue. This allows for the precise localization of the modification site within the peptide sequence, which is crucial for structural and functional proteomics studies. nih.govchemicalbook.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound is not widely published, an XRD study would provide a wealth of structural information.

Such an analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the acetamide (B32628) side chain relative to the phenyl ring. Furthermore, XRD analysis would elucidate the crystal packing, identifying intermolecular interactions such as hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions govern the physical properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the molecule's functional groups, conformation, and intermolecular interactions.

For this compound, the FTIR and Raman spectra would be dominated by characteristic bands of the phenyl and secondary amide groups. Key expected vibrational modes would include:

N-H stretching: A sharp band around 3300 cm⁻¹, indicative of the secondary amide N-H group. Its exact position can provide information on hydrogen bonding.

Aromatic C-H stretching: Bands typically appearing just above 3000 cm⁻¹.

Amide I (C=O stretching): A strong absorption band typically found between 1650 and 1680 cm⁻¹. This is one of the most characteristic bands for amides.

Amide II (N-H bending and C-N stretching): A band usually located around 1550 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-I stretching: A band expected at lower frequencies, typically in the range of 500-600 cm⁻¹, which would be a key indicator for the iodo-substituent.

By comparing the spectra of this compound with that of N-phenylacetamide, the influence of the bulky and electron-withdrawing iodine atom on the molecular vibrations and electronic structure could be determined.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | >3000 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H/C-N (Amide II) | Bending/Stretching | ~1550 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-I | Stretching | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide definitive structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton:

Aromatic Protons: A complex multiplet pattern between 7.0 and 7.6 ppm, integrating to 5 protons.

Amide Proton (N-H): A broad singlet, typically downfield (above 8.0 ppm), whose chemical shift can be solvent-dependent.

Methylene (B1212753) Protons (-CH₂-): A singlet around 3.8-4.0 ppm, integrating to 2 protons. The electronegative iodine atom would shift this signal downfield compared to the corresponding signal in N-phenylacetamide.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom:

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

Aromatic Carbons: Multiple signals between 120 and 140 ppm.

Methylene Carbon (-CH₂-): A signal significantly shifted upfield, likely in the 0-10 ppm range, due to the "heavy atom effect" of the directly attached iodine.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be used to unambiguously assign all proton and carbon signals and further confirm the connectivity of the molecule. NMR is also invaluable in mechanistic studies, for example, by monitoring the disappearance of the reactant signals and the appearance of product signals over time.

Emerging Research Directions and Future Perspectives in 2 Iodo N Phenylacetamide Chemistry

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of 2-Iodo-N-phenylacetamide and its derivatives often relies on methods that may not align with the contemporary principles of green chemistry. Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols. Key areas of advancement include the adoption of greener solvents, the use of heterogeneous catalysts, and the implementation of continuous flow technologies.

Key Research Thrusts:

Green Solvents and Catalysts: A significant push is being made to replace conventional volatile organic solvents with more environmentally benign alternatives. Methodologies utilizing silica (B1680970) gel as a solid support and catalyst for the direct amidation of carboxylic acids with amines under microwave irradiation represent a greener approach to forming the acetamide (B32628) bond. researchgate.net

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The continual synthesis of N-phenylacetamides has been demonstrated using heterogeneous catalysts in flow reactors, showcasing a path towards more efficient and sustainable production. researchgate.net

Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally friendly alternative to traditional chemical synthesis. While not yet specifically reported for this compound, the enzymatic synthesis of related compounds, such as poly(octamethylene suberate), highlights the potential for using enzymes like immobilized lipases for the synthesis of specialty chemicals under mild conditions. rsc.org

Future Outlook: The convergence of these sustainable methodologies will likely lead to the development of novel, eco-friendly, and economically viable routes for the synthesis of this compound and its analogs.

Exploration of Asymmetric Transformations

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. While the direct asymmetric synthesis involving this compound is a nascent field, the broader area of asymmetric reactions with related α-haloacetamides and acetamides provides a roadmap for future exploration.

Potential Asymmetric Reactions:

Catalytic Asymmetric Aldol (B89426) Reactions: Recent advancements have shown that α-vinyl acetamides can undergo direct catalytic asymmetric aldol additions to aldehydes, promoted by cooperative acid/base catalysts. nih.govelsevierpure.com This opens the possibility of developing similar enantioselective transformations using this compound as a precursor to chiral building blocks.

Photoenzymatic Hydroalkylation: The evolution of enzymes, such as flavin-dependent "ene"-reductases, has enabled the asymmetric synthesis of α-chloroamides from the coupling of α,α-dichloroamides with alkenes. nih.gov This photoenzymatic approach could potentially be adapted for the enantioselective synthesis of α-iodo-N-phenylacetamides or their derivatives.

Organocatalytic Cascade Reactions: Chiral Brønsted acids have emerged as powerful catalysts for asymmetric organocatalytic cascade reactions, allowing for the rapid construction of complex chiral molecules. eurekaselect.com The development of such cascades involving this compound as a key component could lead to novel and efficient synthetic routes to enantiomerically enriched compounds.

Future Perspectives: The exploration of chiral catalysts, including enzymes and small organic molecules, for reactions involving this compound is a promising avenue for the synthesis of novel, stereochemically defined molecules with potential applications in various fields.

Expansion of Applications in Catalysis and Materials Science

The unique electronic and steric properties of this compound suggest its potential for applications beyond its current use as a synthetic reagent. Emerging research is beginning to explore its role as a ligand in catalysis and as a building block for functional materials.

Potential Applications:

Ligand in Catalysis: The presence of both a nitrogen and an iodine atom in this compound could allow it to act as a ligand for transition metals. The nature of the halogen has been shown to influence the catalytic activity of nickel(II) complexes in Kumada-coupling reactions, suggesting that iodo-substituted ligands could be used to fine-tune the performance of catalysts. mdpi.com

Functional Polymers: Acrylamide derivatives are widely used in the synthesis of polymers with diverse properties. While the direct polymerization of an N-vinyl-2-iodo-N-phenylacetamide has not been reported, the polymerization of N-vinylamides and N-phenylacrylamide derivatives suggests the potential for creating novel polymers with unique thermal or optical properties. researchgate.netcmu.edu The presence of the iodo-substituent could also provide a handle for post-polymerization modification.

Future Directions: Further research into the coordination chemistry of this compound with various metals could lead to the development of new catalysts with unique reactivity and selectivity. In materials science, the incorporation of this moiety into polymer backbones or as a functional group in self-assembling systems could lead to materials with novel electronic, optical, or responsive properties.

Further Integration of Computational and Experimental Approaches

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. The integration of these computational methods with experimental studies is poised to accelerate the discovery and development of new applications for this compound.

Areas of Computational Investigation:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanistic details of reactions involving this compound, such as its role in alkylation reactions or its potential transformations in catalytic cycles. wikipedia.org

Prediction of Molecular Properties: Computational methods can predict various properties of this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. Such studies have been performed on related phenylacetamide and benzohydrazide (B10538) derivatives to understand their chemical reactivity and potential for autoxidation. scispace.comresearchgate.net

Rational Design of Novel Molecules: By understanding the structure-property relationships through computational modeling, it is possible to rationally design new derivatives of this compound with tailored properties for specific applications, such as improved catalytic activity or enhanced binding to a biological target. nih.gov

Future Integration: A synergistic approach where computational predictions guide experimental investigations, and experimental results provide feedback for refining computational models, will be crucial for unlocking the full potential of this compound chemistry.

Design of Next-Generation Molecular Probes and Synthetic Tools

Building upon its established role as a cysteine-reactive reagent, this compound is a promising scaffold for the design of next-generation molecular probes and synthetic tools for chemical biology and medicinal chemistry.

Current and Future Applications:

Protein Quantification and Profiling: this compound (iodoacetanilide) and its isotopically labeled analogues are effective reagents for the alkylation of cysteine residues, enabling the relative quantification of proteins in complex mixtures via mass spectrometry. elsevierpure.com This principle is central to activity-based protein profiling (ABPP), a powerful technique for studying enzyme function in native biological systems. nih.govrsc.org

Fluorescent Labeling: Iodoacetamide (B48618) derivatives are commonly used to attach fluorescent dyes to proteins for imaging applications. orgsyn.org The development of novel this compound-based fluorescent probes could offer new possibilities for visualizing proteins and their functions in living cells.

Enzyme Modification: The covalent modification of enzymes with small molecules can alter their properties. For example, the modification of a lipase (B570770) with this compound has been shown to enhance its enantioselectivity in the resolution of secondary alcohols. This demonstrates the potential of using this compound to create semi-synthetic biocatalysts with improved performance.

Next-Generation Designs: Future research will likely focus on developing this compound derivatives with enhanced reactivity, selectivity, and functionality. This could include the incorporation of bioorthogonal handles for click chemistry, the development of probes with environment-sensitive fluorescence, and the design of targeted covalent inhibitors for specific enzymes. The continued development of fast and efficient bioconjugation chemistries will further expand the utility of iodoacetamide-based reagents. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.